

An In-depth Technical Guide to N-(Methoxycarbonyl)-L-tryptophan methyl ester

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Compound of Interest

Compound Name: *N-(Methoxycarbonyl)-L-tryptophan methyl ester*

Cat. No.: B014263

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This guide provides a comprehensive technical overview of **N-(Methoxycarbonyl)-L-tryptophan methyl ester**, a key building block in synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its applications, all grounded in authoritative scientific sources.

Core Molecular Attributes and Physicochemical Properties

N-(Methoxycarbonyl)-L-tryptophan methyl ester, with a molecular weight of 276.29 g/mol, is a derivative of the essential amino acid L-tryptophan.^[1] The introduction of a methoxycarbonyl protecting group on the alpha-amino group and a methyl ester at the carboxylic acid terminus renders the molecule suitable for various synthetic transformations where the reactivity of these functional groups needs to be modulated.

Key Physicochemical Data:

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₄	[1]
Molecular Weight	276.29 g/mol	[1][2]
CAS Number	58635-46-4	[1]
Appearance	White to off-white solid	[3]
Melting Point	99-101 °C	[2][3]
Optical Activity	[α]D ²⁰ -1.4°, c = 1 in methanol	[3]

The structure of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** is depicted in the following diagram:

Caption: Chemical structure of **N-(Methoxycarbonyl)-L-tryptophan methyl ester**.

Synthesis Protocol: A Validated Approach

The synthesis of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** is typically achieved through a two-step process starting from L-tryptophan. The first step involves the esterification of the carboxylic acid, followed by the protection of the α-amino group.

Step 1: Fischer-Speier Esterification of L-Tryptophan

This classic method utilizes an acid catalyst in methanol to produce L-tryptophan methyl ester hydrochloride.[4]

Materials:

- L-Tryptophan
- Anhydrous Methanol (MeOH)
- Thionyl Chloride (SOCl₂) or Hydrogen Chloride (HCl) gas
- Diethyl ether

Procedure:

- Suspend L-tryptophan in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Cool the suspension in an ice bath.
- Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Alternatively, bubble dry HCl gas through the solution.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
- Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Triturate the resulting residue with diethyl ether to precipitate the L-tryptophan methyl ester hydrochloride.
- Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: N-Methoxycarbonylation

The free amino group of the L-tryptophan methyl ester is then protected using methyl chloroformate.

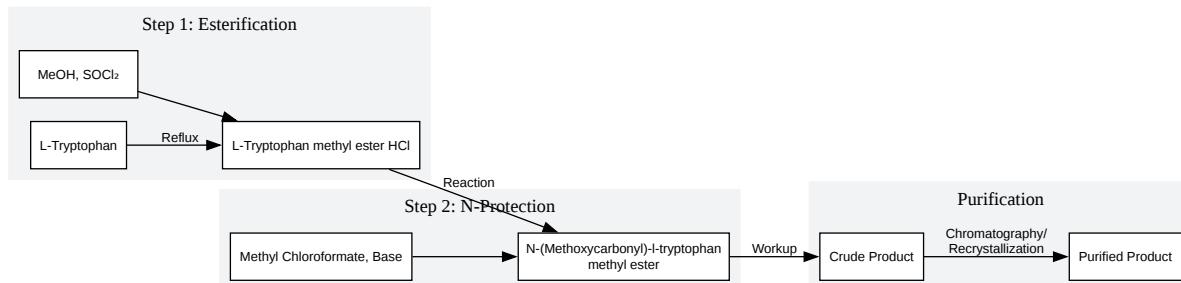
Materials:

- L-Tryptophan methyl ester hydrochloride
- Methyl chloroformate
- A suitable base (e.g., triethylamine or sodium bicarbonate)

- An appropriate solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

Procedure:

- Dissolve or suspend L-tryptophan methyl ester hydrochloride in the chosen solvent system.
- Cool the mixture in an ice bath.
- Add the base dropwise to neutralize the hydrochloride and liberate the free amine.
- Slowly add methyl chloroformate (1.1 equivalents) to the reaction mixture while maintaining the low temperature and vigorous stirring.
- Allow the reaction to proceed for several hours at room temperature, monitoring its progress by TLC.
- Upon completion, perform an aqueous workup to remove salts and excess reagents. The organic layer is washed with dilute acid, water, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **N-(Methoxycarbonyl)-L-tryptophan methyl ester** by column chromatography on silica gel or by recrystallization.

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Caption: A simplified workflow for the synthesis of **N-(Methoxycarbonyl)-L-tryptophan methyl ester**.

Applications in Research and Drug Development

The primary application of **N-(Methoxycarbonyl)-L-tryptophan methyl ester** is in peptide synthesis, where it serves as a protected building block for the incorporation of a tryptophan residue into a peptide chain.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the methoxycarbonyl group serves as a stable N^{α} -protecting group. It prevents the unwanted polymerization of the amino acid and allows for the sequential addition of other amino acids to the growing peptide chain. The choice of protecting group is critical for the overall success of the synthesis, and the methoxycarbonyl group offers an alternative to the more common Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) groups, particularly in solution-phase peptide synthesis.[3]

The indole side chain of tryptophan is susceptible to oxidation and other side reactions under certain peptide synthesis conditions. While the methoxycarbonyl group on the alpha-amino

group does not directly protect the indole ring, its presence is part of an overall strategy to control the reactivity of the tryptophan unit during peptide assembly.

Utility as a Synthetic Intermediate

Beyond peptide synthesis, **N-(Methoxycarbonyl)-I-tryptophan methyl ester** is a versatile intermediate for the synthesis of more complex molecules. The protected amino acid can undergo various transformations at the indole nucleus, allowing for the creation of a library of tryptophan derivatives with potential biological activity. These derivatives are valuable in drug discovery for probing structure-activity relationships.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized **N-(Methoxycarbonyl)-I-tryptophan methyl ester**.

Spectroscopic Data:

- ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the indole ring, the α - and β -protons of the amino acid backbone, and the methyl protons of the ester and the methoxycarbonyl group.[5]
- ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbons of the ester and the carbamate, the aromatic carbons of the indole ring, and the aliphatic carbons.[1]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the indole, C=O stretches of the ester and carbamate, and aromatic C-H and C=C vibrations.[1]
- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.[1]

Conclusion

N-(Methoxycarbonyl)-I-tryptophan methyl ester is a valuable and versatile building block for organic synthesis. Its utility in peptide synthesis and as an intermediate for the preparation of complex tryptophan derivatives makes it a key compound for researchers in medicinal

chemistry and drug discovery. The synthetic protocol and analytical data presented in this guide provide a solid foundation for its preparation and application in the laboratory.

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